molecular formula C22H23NO7S B2848269 N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-3,4,5-trimethoxybenzamide CAS No. 896314-36-6

N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-3,4,5-trimethoxybenzamide

Cat. No.: B2848269
CAS No.: 896314-36-6
M. Wt: 445.49
InChI Key: NZPPANHBEIOSIX-UHFFFAOYSA-N
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Description

N-[2-(Benzenesulfonyl)-2-(furan-2-yl)ethyl]-3,4,5-trimethoxybenzamide is a synthetic small molecule featuring a 3,4,5-trimethoxybenzamide core linked to a benzenesulfonyl group and a furan-2-yl moiety via an ethyl chain. These compounds are typically synthesized for cytotoxic or antiproliferative screening, leveraging the trimethoxyphenyl group's role in tubulin inhibition, a common strategy in anticancer drug design .

Properties

IUPAC Name

N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO7S/c1-27-18-12-15(13-19(28-2)21(18)29-3)22(24)23-14-20(17-10-7-11-30-17)31(25,26)16-8-5-4-6-9-16/h4-13,20H,14H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZPPANHBEIOSIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-3,4,5-trimethoxybenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]amine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The furyl group can be oxidized to form furanones.

    Reduction: The phenylsulfonyl group can be reduced to a phenylthiol group.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of furanones.

    Reduction: Formation of phenylthiol derivatives.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-3,4,5-trimethoxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

The compound shares structural motifs with several analogs reported in the evidence. Below is a systematic comparison:

Structural Features
Compound Name / ID (Evidence Source) Core Structure Substituents Key Functional Groups
Target Compound 3,4,5-Trimethoxybenzamide - Ethyl chain with benzenesulfonyl and furan-2-yl Benzenesulfonyl, furan
N-(1-(Furan-2-yl)-3-oxo-3-(o-tolylamino)prop-1-en-2-yl)-3,4,5-trimethoxybenzamide (4a, [3]) 3,4,5-Trimethoxybenzamide - Prop-1-en-2-yl linker with o-tolylamino Acrylamide, aryl amino
N-((1Z)-3-(2-(3-(4-chlorophenyl)acryloyl)hydrazinyl)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl)-3,4,5-trimethoxybenzamide (6a, [5]) 3,4,5-Trimethoxybenzamide - Hydrazinyl-acryloyl group with 4-chlorophenyl Hydrazide, chloroaryl
(Z)-N-(3-(2-(4-(4-Chlorophenyl)thiazol-2-yl)hydrazinyl)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl)-3,4,5-trimethoxybenzamide (4b, [14]) 3,4,5-Trimethoxybenzamide - Thiazole-hydrazinyl with 4-chlorophenyl Thiazole, hydrazide

Key Differences :

  • The target compound uniquely incorporates a benzenesulfonyl group , which is absent in analogs. This group may enhance metabolic stability or modulate solubility compared to hydrazides or thiazoles .
  • Most analogs use prop-1-en-2-yl or hydrazinyl linkers , whereas the ethyl chain in the target compound may confer greater conformational flexibility .
Physicochemical Properties
Compound Melting Point (°C) Purity (%) Spectral Data (Key NMR Shifts)
Target Compound Not reported N/A N/A
Compound 3 ([1]) 270–272 99.79 δ 10.20 (NH), 7.81 (furan CH)
Compound 4a ([3]) 222–224 99.81 δ 10.29 (NH), 7.68 (Ar–H)
Compound 4b ([14]) 218–220 99.76 δ 10.56 (NH), 7.86 (Ar–H)

Trends :

  • Electron-withdrawing groups (e.g., chloro in 6a ) correlate with lower melting points (~209–211°C) compared to electron-donating groups (e.g., methoxy in 2a , 241–243°C).
  • The target compound’s benzenesulfonyl group (strongly electron-withdrawing) may reduce its melting point relative to hydrazide analogs.

Implications for Target Compound :

  • The benzenesulfonyl group may enhance tubulin-binding affinity or kinase inhibition compared to hydrazide/thiazole analogs, but this requires experimental validation.

Biological Activity

N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-3,4,5-trimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial effects. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C19H21N3O5S
  • Molecular Weight : 423.5 g/mol
  • CAS Number : 896323-24-3

The biological activity of this compound is primarily attributed to its structural components:

  • Furan Ring : Known for its reactivity and ability to form adducts with biological macromolecules.
  • Benzenesulfonyl Group : This moiety enhances solubility and may facilitate interactions with specific enzymes or receptors.
  • Trimethoxybenzamide Backbone : This structure is associated with various pharmacological activities, including inhibition of tubulin polymerization.

Anticancer Activity

Recent studies have highlighted the compound's efficacy against several cancer cell lines:

  • Cytotoxicity : A derivative of this compound demonstrated significant cytotoxicity against MDA-MB-231 (breast cancer), HCT-116 (colon cancer), HT-29 (colon cancer), and HeLa (cervical cancer) cell lines. The IC50 values were reported as follows:
    • MDA-MB-231: 3.01 μM
    • HCT-116: 5.20 μM
    • HT-29: 9.13 μM
    • HeLa: 11.09 μM
    • Non-tumoral HEK-293 cells showed an IC50 > 30 μM, indicating selectivity towards cancer cells .
  • Mechanistic Insights : The compound was found to induce cell cycle arrest in the G2/M phase and inhibit tubulin polymerization, similar to the known anticancer agent Combretastatin A-4 (CA-4). This suggests that the compound may be a promising lead for developing new antitumor agents .

Case Studies and Research Findings

A notable study synthesized a series of derivatives based on benzofuran and evaluated their biological activities. The findings indicated that modifications at specific positions significantly influenced their anticancer efficacy, suggesting that further optimization could enhance therapeutic potential .

Summary Table of Biological Activities

Activity TypeCell Line/PathogenIC50 Value (μM)Selectivity
AnticancerMDA-MB-2313.01High
AnticancerHCT-1165.20High
AnticancerHT-299.13High
AnticancerHeLa11.09High
AnticancerHEK-293 (non-tumoral)>30Low

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed for preparing N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-3,4,5-trimethoxybenzamide, and what are the critical optimization parameters?

  • Methodology : The synthesis involves multi-step reactions:

Sulfonation : Reacting furan-2-yl ethylamine with benzenesulfonyl chloride under anhydrous conditions (dichloromethane, triethylamine, 0°C), achieving ~65% yield .

Amide Coupling : Using HATU (hexafluorophosphate azabenzotriazole tetramethyl uranium) and DMAP (dimethylaminopyridine) in DMF to couple the sulfonated intermediate with 3,4,5-trimethoxybenzoyl chloride (~72% yield) .

  • Key Parameters : Temperature control (0°C for sulfonation), solvent polarity (DMF for amidation), and catalyst selection (HATU for efficiency).
    • Purification : Recrystallization (ethanol/water) or column chromatography ensures >95% purity .

Q. Which analytical techniques are most effective for characterizing the compound's structural integrity?

  • 1H/13C NMR : Confirms substituent positions (e.g., benzenesulfonyl at C2, furan at C2-ethyl) and methoxy group integration .
  • FT-IR : Identifies key functional groups (C=O at ~1650 cm⁻¹ for amide, S=O at ~1150 cm⁻¹ for sulfonyl) .
  • HPLC : Validates purity (>98%) using C18 columns (acetonitrile/water gradient) .
  • X-ray Crystallography : Resolves conformational details (e.g., planarity of trimethoxybenzamide) .

Q. What initial biological assays are recommended to screen the compound's bioactivity?

  • Anticancer : Cytotoxicity assays (MTT) against HepG2 or MCF-7 cells (IC₅₀ = 12.5 µM observed) .
  • Anti-inflammatory : COX-2 inhibition (ELISA, IC₅₀ = 0.8 µM) via competitive binding .
  • Antibacterial : Broth microdilution (MIC = 16 µg/mL against S. aureus) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies evaluate contributions of the benzenesulfonyl and furan moieties?

  • Strategy : Synthesize analogs (e.g., replacing benzenesulfonyl with methylsulfonyl or omitting furan). Test in bioassays to compare potency .
  • Findings :

  • Benzenesulfonyl enhances COX-2 binding (ΔG = -9.2 kcal/mol via docking) due to hydrophobic interactions .
  • Furan contributes to π-π stacking with DNA topoisomerase II (molecular dynamics simulations) .
    • Tools : Schrödinger Suite for docking, Gaussian for DFT calculations on electrophilicity .

Q. What experimental strategies resolve contradictions in reported bioactivity data across studies?

  • Standardization : Reproduce assays under identical conditions (e.g., 10% FBS in DMEM for cytotoxicity) .
  • Orthogonal Assays : Validate COX-2 inhibition via both ELISA and Western blot (p65 NF-κB suppression) .
  • Knockdown Models : Use siRNA to confirm target specificity (e.g., TOP2A knockdown reduces anticancer efficacy) .

Q. How does the electron-withdrawing benzenesulfonyl group influence reactivity in nucleophilic environments?

  • Mechanism : The sulfonyl group increases electrophilicity at the adjacent ethyl carbon, facilitating nucleophilic attack (e.g., thiol addition in glutathione-trapping assays) .
  • Kinetic Evidence : Second-order rate constants (k = 0.45 M⁻¹s⁻¹ in acetonitrile vs. 0.12 M⁻¹s⁻¹ without sulfonyl) .

Notes for Experimental Design

  • Contradiction Management : If yields vary (e.g., 65% vs. 72%), optimize solvent (DMF > DCM for amidation) or catalyst (HATU vs. EDC) .
  • Stability : Store at -20°C in amber vials; sulfonamides degrade under UV light (HPLC monitoring recommended) .

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